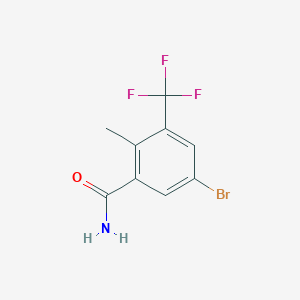
5-Bromo-2-methyl-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-methyl-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 2387008-53-7 . It has a molecular weight of 282.06 . The IUPAC name for this compound is 5-bromo-2-methyl-3-(trifluoromethyl)benzamide . It is a solid at ambient temperature .
Molecular Structure Analysis
The Inchi Code for “5-Bromo-2-methyl-3-(trifluoromethyl)benzamide” is 1S/C9H7BrF3NO/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“5-Bromo-2-methyl-3-(trifluoromethyl)benzamide” is a solid at ambient temperature . It has a molecular weight of 282.06 .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
Research has demonstrated the synthesis of various derivatives involving halogenated benzamides, which have shown significant potential in the development of novel antimicrobial agents. These compounds, characterized by their spectroscopic properties, have been tested for anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the benzamide moiety, including bromine, significantly influences their biological activity (Limban, Marutescu, & Chifiriuc, 2011).
Catalytic Activity and Chemical Transformations
The use of halogenated benzamides in catalytic processes has been explored, with findings indicating their utility in facilitating nucleophilic trifluoromethylation reactions. These reactions are crucial for the formation of C-C bonds and the introduction of fluorine atoms into organic molecules, enhancing their pharmacological properties. The research highlights the effective use of ionic liquids as reaction media, underscoring the versatility of halogenated benzamides in organic synthesis (Kim & Shreeve, 2004).
Anticancer Applications
One notable study focused on Benzamide Riboside (BR), a compound related to benzamides, revealing its pronounced activity against several human tumor cell lines. BR inhibits the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), essential for the biosynthesis of guanylates, thereby exerting cytotoxic effects on cancer cells. This mechanism underscores the therapeutic potential of benzamide derivatives in oncology, with specific attention to the metabolic pathways leading to the active metabolite benzamide adenine dinucleotide (BAD) and its role in cancer cell apoptosis (Jäger, Salamon, & Szekeres, 2002).
Pharmaceutical Synthesis
The synthesis of pharmaceuticals, such as Nilotinib, an antitumor agent, has been achieved through complex chemical processes involving halogenated benzamides. These syntheses demonstrate the compound's utility as an intermediate in creating pharmacologically active molecules. The research details a multistep synthesis process, illustrating the compound's role in constructing complex molecular structures with significant therapeutic potential (Wang Cong-zhan, 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically added to the molecule, which can significantly alter its chemical behavior .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical bromination .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and lipophilicity , which could influence its bioavailability.
Result of Action
The introduction of a bromine atom through free radical bromination can significantly alter a molecule’s reactivity, potentially leading to various downstream effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other reactive species could potentially influence the compound’s behavior .
Propiedades
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVXMWRHBAJDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


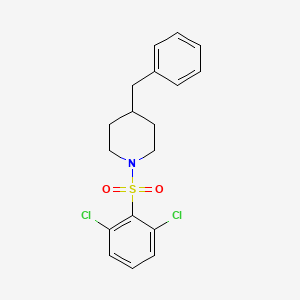
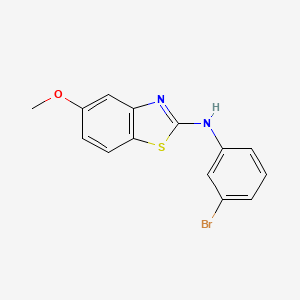
![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)
![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)
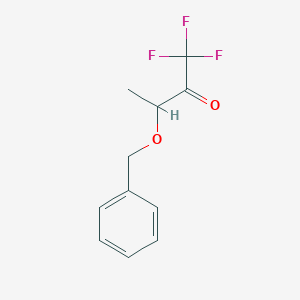
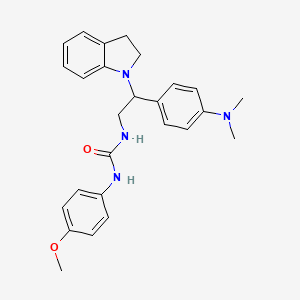
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2905203.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)
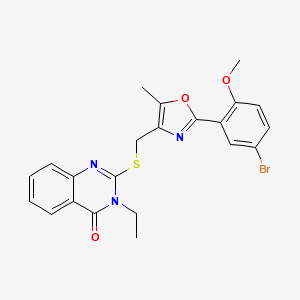
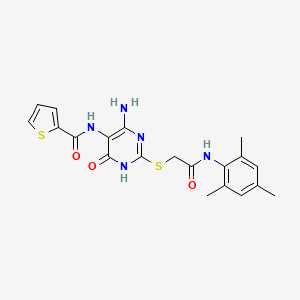
![1H-Pyrazol-3-amine, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2905207.png)
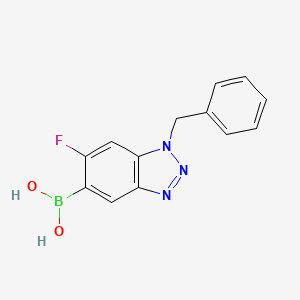
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2905209.png)